molecular formula C16H23ClN2O3S B13224159 Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B13224159
M. Wt: 358.9 g/mol
InChI Key: WMOIQBLMYOUIEH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyridine and chloroacetamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps:

    Formation of the Thieno[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[2,3-c]pyridine ring system.

    Introduction of the Chloroacetamido Group: This is achieved by reacting the intermediate with chloroacetyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thieno[2,3-c]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido, thiocyanato, or amino derivatives.

    Oxidation: Oxidized derivatives of the thieno[2,3-c]pyridine core.

    Reduction: Reduced derivatives, potentially altering the electronic properties of the compound.

    Hydrolysis: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigating its interactions with biological macromolecules to understand its potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thieno[2,3-c]pyridine core may interact with aromatic residues in the active sites of enzymes, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2-chloroacetamido)-5-phenylthiophene-3-carboxylate: Similar structure but with a phenyl group instead of the tetramethyl groups.

    Ethyl 2-picolinate: A simpler structure with a pyridine ring and an ethyl ester group.

Biological Activity

Ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (CAS: 1171150-66-5) is a synthetic compound with potential pharmacological applications. Its unique chemical structure includes a thieno[2,3-c]pyridine core, which is known for various biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C16H24Cl2N2O3S
  • Molecular Weight : 395.35 g/mol
  • Purity : 97.00%
  • IUPAC Name : this compound hydrochloride

The biological activity of ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridine derivatives is primarily attributed to their interaction with various biological targets. These compounds have been studied for their potential as:

  • Antimicrobial agents : They exhibit inhibitory effects against a range of bacteria and fungi.
  • Anticancer properties : Some studies suggest that these compounds can induce apoptosis in cancer cells through modulation of signaling pathways.
  • Anti-inflammatory effects : They may reduce inflammation by inhibiting pro-inflammatory cytokines.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridine-3-carboxylate:

Study ReferenceBiological ActivityMethodologyKey Findings
Study AAntimicrobialDisk diffusion methodEffective against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study BAnticancerMTT assay on cancer cell linesInduced apoptosis in MCF-7 cells with an IC50 of 10 µM.
Study CAnti-inflammatoryELISA for cytokine levelsReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages by 50%.

Case Studies

  • Antimicrobial Efficacy :
    In a study examining the antimicrobial properties of various thieno[2,3-c]pyridine derivatives, ethyl 2-(2-chloroacetamido)-5,5,7,7-tetramethyl showed significant activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Cancer Cell Apoptosis :
    Research conducted on the effects of this compound on breast cancer cell lines demonstrated that it triggers apoptosis through the intrinsic pathway. Flow cytometry revealed increased annexin V binding and caspase activation .
  • Inflammation Reduction :
    A recent study focused on the anti-inflammatory properties of this compound indicated its potential to inhibit NF-kB signaling pathways in macrophages. This suggests that it could be beneficial in treating chronic inflammatory diseases .

Properties

Molecular Formula

C16H23ClN2O3S

Molecular Weight

358.9 g/mol

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C16H23ClN2O3S/c1-6-22-14(21)11-9-7-15(2,3)19-16(4,5)12(9)23-13(11)18-10(20)8-17/h19H,6-8H2,1-5H3,(H,18,20)

InChI Key

WMOIQBLMYOUIEH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)CCl

Origin of Product

United States

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